molecular formula C31H49NO2 B1532064 N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine CAS No. 1040686-70-1

N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine

Cat. No.: B1532064
CAS No.: 1040686-70-1
M. Wt: 467.7 g/mol
InChI Key: MTUJSYHSQVTGQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine involves several steps. The general synthetic route includes the following steps:

    Formation of the phenoxyethoxy group: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.

    Attachment to the benzyl group: The 2-phenoxyethanol is then reacted with benzyl chloride to form 3-(2-phenoxyethoxy)benzyl chloride.

    Formation of the final compound: The 3-(2-phenoxyethoxy)benzyl chloride is then reacted with hexadecanamine under basic conditions to form this compound.

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in proteomics research to study protein interactions and functions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine involves its interaction with specific molecular targets and pathways. The phenoxyethoxy group allows the compound to interact with hydrophobic regions of proteins, while the hexadecanamine chain can interact with lipid membranes. These interactions can modulate protein function and cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine can be compared with other similar compounds, such as:

    N-[3-(2-Phenoxyethoxy)benzyl]-1-octadecanamine: This compound has a similar structure but with an octadecanamine chain instead of a hexadecanamine chain.

    N-[3-(2-Phenoxyethoxy)benzyl]-1-dodecanamine: This compound has a dodecanamine chain, making it shorter than this compound.

    N-[3-(2-Phenoxyethoxy)benzyl]-1-tetradecanamine: This compound has a tetradecanamine chain, which is also shorter than the hexadecanamine chain.

The uniqueness of this compound lies in its specific chain length and the presence of the phenoxyethoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3-(2-phenoxyethoxy)phenyl]methyl]hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-32-28-29-20-19-23-31(27-29)34-26-25-33-30-21-16-15-17-22-30/h15-17,19-23,27,32H,2-14,18,24-26,28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUJSYHSQVTGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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